(4-tert-butylphenyl) 1-carbamimidoylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-tert-butylphenyl) 1-carbamimidoylpiperidine-4-carboxylate is a chemical compound with the molecular formula C16H24N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring substituted with a tert-butylphenyl group and a carbamimidoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butylphenyl) 1-carbamimidoylpiperidine-4-carboxylate typically involves the reaction of tert-butyl 4-amidinopiperidine-1-carboxylate with 4-tert-butylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-tert-butylphenyl) 1-carbamimidoylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamimidoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-tert-butylphenyl) 1-carbamimidoylpiperidine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the development of high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of (4-tert-butylphenyl) 1-carbamimidoylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-amidinopiperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
(4-tert-butylphenyl) 1-carbamimidoylpiperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butylphenyl group enhances its stability and lipophilicity, making it suitable for various applications in research and industry .
Properties
CAS No. |
91283-32-8 |
---|---|
Molecular Formula |
C17H25N3O2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(4-tert-butylphenyl) 1-carbamimidoylpiperidine-4-carboxylate |
InChI |
InChI=1S/C17H25N3O2/c1-17(2,3)13-4-6-14(7-5-13)22-15(21)12-8-10-20(11-9-12)16(18)19/h4-7,12H,8-11H2,1-3H3,(H3,18,19) |
InChI Key |
PYIOOFVHKMDWER-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCN(CC2)C(=N)N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCN(CC2)C(=N)N |
Synonyms |
amidinopiperidine-4-carboxylic acid 4-tert-butylphenyl ester APCABE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.